molecular formula C15H23NO2S B4389939 N-cyclooctyl-1-phenylmethanesulfonamide

N-cyclooctyl-1-phenylmethanesulfonamide

Cat. No.: B4389939
M. Wt: 281.4 g/mol
InChI Key: IXMLBCPZZOBIKB-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-phenylmethanesulfonamide: is a chemical compound characterized by a phenyl ring attached to a sulfonyl group, which is further linked to a cyclooctyl ring via a nitrogen atom. This compound is notable for its unique structural features, particularly the cyclooctyl ring, which likely adopts a non-planar conformation to minimize steric hindrance.

Preparation Methods

The synthesis of N-cyclooctyl-1-phenylmethanesulfonamide involves several steps. One common method includes the reaction of cyclooctylamine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclooctyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclooctyl-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: The compound is explored for its potential biological activity, including its interactions with various biological targets.

    Industry: The compound’s structural features make it useful in developing advanced materials with specific properties like flexibility or self-assembly.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclooctyl ring’s non-planar conformation may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-cyclooctyl-1-phenylmethanesulfonamide can be compared with other sulfonamides, such as:

    Benzenesulfonamide: Lacks the cyclooctyl ring, making it less sterically hindered.

    N-cyclohexyl-1-phenylmethanesulfonamide: Contains a cyclohexyl ring instead of a cyclooctyl ring, resulting in different conformational properties.

    N-cyclooctyl-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a phenyl ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a bulky cyclooctyl ring and a phenylmethanesulfonamide group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-cyclooctyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c17-19(18,13-14-9-5-4-6-10-14)16-15-11-7-2-1-3-8-12-15/h4-6,9-10,15-16H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLBCPZZOBIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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